molecular formula C8H6ClNO B12618254 3-Chloro-2H-1,4-benzoxazine CAS No. 918968-03-3

3-Chloro-2H-1,4-benzoxazine

Cat. No.: B12618254
CAS No.: 918968-03-3
M. Wt: 167.59 g/mol
InChI Key: DOWNDEDHCHJRAP-UHFFFAOYSA-N
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Description

3-Chloro-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of both nitrogen and oxygen in the heterocyclic ring imparts unique chemical properties, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoxazines.

    Oxidation: Formation of oxaziridines.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 3-Chloro-2H-1,4-benzoxazine in biological systems involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase inhibitor, it interferes with the enzyme’s ability to manage DNA supercoiling during replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cancer cells . The compound’s structure allows it to bind to the enzyme’s active site, preventing the re-ligation of DNA strands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization .

Properties

CAS No.

918968-03-3

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H6ClNO/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2

InChI Key

DOWNDEDHCHJRAP-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2O1)Cl

Origin of Product

United States

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